molecular formula C20H18ClN3O2 B12152297 N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(1H-indol-3-yl)acetamide

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B12152297
M. Wt: 367.8 g/mol
InChI Key: CALVPWFNINRALG-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that features both indole and pyrrolidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(1H-indol-3-yl)acetamide typically involves the reaction of 5-chloro-2-(2-oxopyrrolidin-1-yl)aniline with 1H-indole-3-acetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(1H-indol-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding pockets. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide
  • Indole-3-acetic acid derivatives
  • Pyrrolidinone-based compounds

Uniqueness

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(1H-indol-3-yl)acetamide is unique due to its combination of indole and pyrrolidinone moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H18ClN3O2/c21-14-7-8-18(24-9-3-6-20(24)26)17(11-14)23-19(25)10-13-12-22-16-5-2-1-4-15(13)16/h1-2,4-5,7-8,11-12,22H,3,6,9-10H2,(H,23,25)

InChI Key

CALVPWFNINRALG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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